molecular formula C13H15NO5S B5548245 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid

1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid

Cat. No.: B5548245
M. Wt: 297.33 g/mol
InChI Key: YIRDTHLWXGZYPQ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid is a complex organic compound featuring a unique structure that combines a piperidine ring with a thieno[3,4-b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine derivatives and coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thieno[3,4-b][1,4]dioxin moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thieno[3,4-b][1,4]dioxin moiety can influence electronic properties, making the compound useful in materials science for applications like organic electronics.

Comparison with Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A simpler analog used in the synthesis of conductive polymers.

    2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Shares the thieno[3,4-b][1,4]dioxin core but lacks the piperidine ring.

Uniqueness: 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid is unique due to the combination of the thieno[3,4-b][1,4]dioxin and piperidine structures, which imparts distinct chemical and physical properties. This dual functionality makes it versatile for various applications, from drug design to materials science.

Properties

IUPAC Name

1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-12(14-3-1-8(2-4-14)13(16)17)11-10-9(7-20-11)18-5-6-19-10/h7-8H,1-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRDTHLWXGZYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C3C(=CS2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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